

1-Bromo-2-chloro-4-nitrobenzene CAS number and identifiers

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Compound of Interest

Compound Name: 1-Bromo-2-chloro-4-nitrobenzene

Cat. No.: B1328927

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An In-depth Technical Guide to 1-Bromo-2-chloro-4-nitrobenzene

This technical guide provides comprehensive information on **1-Bromo-2-chloro-4-nitrobenzene**, a halogenated nitroaromatic compound. It is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis. This document covers its chemical identifiers, physical and chemical properties, a detailed synthesis protocol, and safety information.

Chemical Identifiers

1-Bromo-2-chloro-4-nitrobenzene is known by several identifiers across various chemical databases and regulatory bodies.^[1] Its primary identifier is its CAS number, which is 29682-39-1.^{[1][2][3]}

Identifier Type	Value
CAS Number	29682-39-1[1][2][3]
IUPAC Name	1-bromo-2-chloro-4-nitrobenzene[1][3]
Molecular Formula	C6H3BrClNO2[1][2][3]
InChI	InChI=1S/C6H3BrClNO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H[1]
InChIKey	YKSXEJZFIQAUHJ-UHFFFAOYSA-N[1][3]
SMILES	<chem>C1=CC(=C(C=C1--INVALID-LINK--[O-])Cl)Br</chem> [1]
EC Number	249-773-8[1][2]
PubChem CID	34667[1]
DSSTox Substance ID	DTXSID70183839[1][2]

Physicochemical Properties

The physical and chemical properties of **1-Bromo-2-chloro-4-nitrobenzene** are summarized below. These properties are crucial for its handling, storage, and application in chemical reactions.

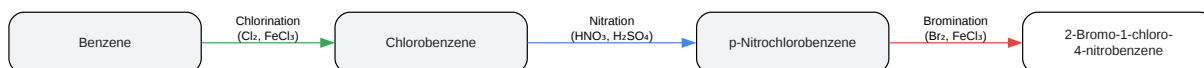
Property	Value
Molecular Weight	236.45 g/mol [1]
Exact Mass	234.90357 Da[1][2]
Appearance	White to yellow to orange to dark brown crystals or powder[4][5]
Melting Point	57-64 °C[3][4]
Boiling Point	282.2 °C at 760 mmHg[2]
Density	1.827 g/cm ³ [2]
Flash Point	124.5 °C[2]
Vapor Pressure	0.0058 mmHg at 25°C[2]
LogP	3.53390[2]
Solubility	Sparsingly soluble in water; soluble in ethanol, ether, and other non-polar solvents[5]

Synthesis of 1-Bromo-2-chloro-4-nitrobenzene

The synthesis of **1-Bromo-2-chloro-4-nitrobenzene** can be achieved through a multi-step process starting from benzene. A general workflow involves the sequential halogenation and nitration of the benzene ring.

Logical Synthesis Pathway

The synthesis pathway described below is a logical sequence for producing 2-bromo-1-chloro-4-nitrobenzene, a structural isomer of the target compound. The principles of electrophilic aromatic substitution and the directing effects of substituents are key to this process.



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Caption: Synthesis workflow for a structural isomer of **1-Bromo-2-chloro-4-nitrobenzene**.

Experimental Protocol: Nitration of Bromobenzene

While the above diagram shows a logical pathway to a related isomer, a common laboratory synthesis to produce nitro-brominated benzene derivatives involves the nitration of a halogenated benzene. Below is a protocol adapted from the synthesis of 1-bromo-4-nitrobenzene, which illustrates the key steps in such a reaction.

Materials:

- Concentrated nitric acid (15.8 M)
- Concentrated sulfuric acid (17.8 M)
- Bromobenzene
- 95% Ethanol
- Ice

Procedure:

- In a fume hood, combine 4.0 mL of concentrated nitric acid and 4.0 mL of concentrated sulfuric acid in a 50-mL Erlenmeyer flask. Swirl the mixture to ensure it is homogenous.
- Cool the acid mixture to room temperature using an ice-water bath.
- Slowly add bromobenzene to the nitrating acid mixture. The reaction is exothermic, so maintain temperature control to minimize the formation of dinitro byproducts.
- After the addition is complete, warm the reaction mixture in a water bath at 50-60°C for 15 minutes.
- Pour the warm reaction mixture over crushed ice to precipitate the crude product.
- Isolate the solid product by suction filtration and wash it with cold water.
- Recrystallize the crude product from hot 95% ethanol. Dissolve the solid in a minimal amount of boiling ethanol.

- Allow the solution to cool slowly to room temperature to form crystals.
- Collect the purified crystals by suction filtration and wash them with a small amount of ice-cold ethanol.
- Dry the crystals on filter paper. Once dry, determine the weight and melting point of the product.

Applications in Research and Development

1-Bromo-2-chloro-4-nitrobenzene and its isomers are valuable intermediates in organic synthesis. They are used in the production of pharmaceuticals, agrochemicals, and dyes.^{[5][6]} The presence of multiple reactive sites on the benzene ring—the nitro group and the halogen atoms—allows for a variety of subsequent chemical transformations. For instance, the nitro group can be reduced to an amine, and the halogens can be displaced via nucleophilic aromatic substitution, making these compounds versatile building blocks for more complex molecules.^[6]

Safety and Hazard Information

1-Bromo-2-chloro-4-nitrobenzene is considered a hazardous substance and should be handled with appropriate safety precautions.^{[1][5][7][8]}

GHS Hazard Classification

Hazard Class	Category
Acute Toxicity, Oral	Category 4 ^[1]
Acute Toxicity, Dermal	Category 3 / 4 ^[1]
Skin Corrosion/Irritation	Category 2 ^[1]
Serious Eye Damage/Eye Irritation	Category 2 ^[1]
Acute Toxicity, Inhalation	Category 4 ^[1]

Hazard Statements:

- Harmful if swallowed.^{[1][8]}

- Toxic or harmful in contact with skin.[1][8]
- Causes skin irritation.[1][8]
- Causes serious eye irritation.[1][8]
- Harmful if inhaled.[1][8]

Precautionary Measures:

- Handle in a well-ventilated area.[7]
- Wear suitable protective clothing, gloves, and eye/face protection.[5][7]
- Avoid contact with skin and eyes.[5][7]
- Avoid the formation of dust and aerosols.[7]
- Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

In case of exposure, it is crucial to seek medical attention. For skin contact, wash immediately with plenty of water.[8] For eye contact, rinse immediately with plenty of water for at least 15 minutes.[8] If inhaled, move the person to fresh air.[8]

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